![molecular formula C26H27N5O2 B3304802 2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921881-34-7](/img/structure/B3304802.png)
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains a phenylpiperazine moiety, which is a chemical structure consisting of a phenyl group (a ring of 6 carbon atoms, each bonded to a hydrogen atom) attached to a piperazine ring (a ring of 4 carbon atoms and 2 nitrogen atoms). Phenylpiperazine is a class of compounds that have been used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the phenylpiperazine moiety, followed by various functional group transformations to introduce the other parts of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenylpiperazine moiety would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The phenylpiperazine moiety could potentially undergo various reactions, such as electrophilic aromatic substitution or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenylpiperazine moiety could influence its solubility, melting point, and boiling point .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promise as a drug candidate, for example, future research could involve further optimization of its structure, investigation of its mechanism of action, and preclinical and clinical testing .
Propiedades
IUPAC Name |
2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-2-13-28-18-22(24-23(19-28)26(33)31(27-24)21-11-7-4-8-12-21)25(32)30-16-14-29(15-17-30)20-9-5-3-6-10-20/h3-12,18-19H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVLOLCUFMQRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


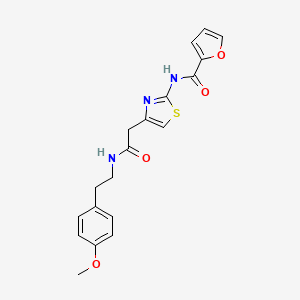
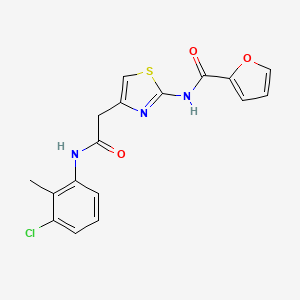
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304754.png)
![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304755.png)
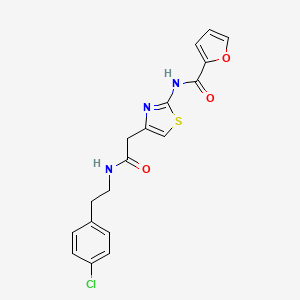
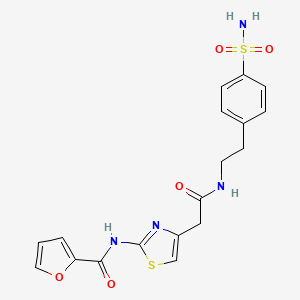
![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B3304772.png)
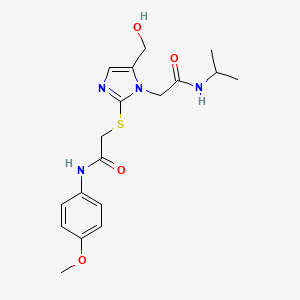
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3304785.png)
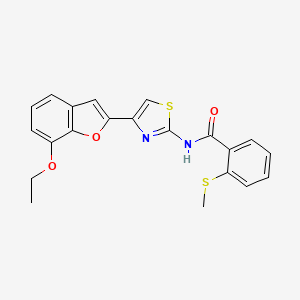
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B3304791.png)

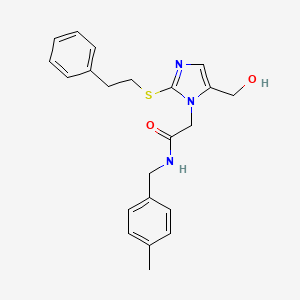
![4-methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3304810.png)
